(Fluoromethyl)diphenylsulfonium tetrafluoroborate
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Overview
Description
(Fluoromethyl)diphenylsulfonium tetrafluoroborate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a sulfonium salt with the molecular formula C13H13BF4S. This compound is often used as a reagent in organic synthesis, particularly in the preparation of fluoroalkylated derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoromethyl)diphenylsulfonium tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with fluoromethylating agents. One common method includes the use of fluoromethyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(Fluoromethyl)diphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and potassium carbonate, as well as nucleophiles such as amines and alcohols. Reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield fluoroalkylated derivatives of alcohols, phenols, and carboxylic acids .
Scientific Research Applications
(Fluoromethyl)diphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (Fluoromethyl)diphenylsulfonium tetrafluoroborate exerts its effects involves the transfer of the fluoromethyl group to target molecules. This process typically involves the formation of a reactive intermediate, which then reacts with the target molecule to form the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(Fluoromethyl)triphenylphosphonium tetrafluoroborate: Similar in structure but contains a phosphonium group instead of a sulfonium group.
Methyldiphenylsulfonium tetrafluoroborate: Similar but lacks the fluoromethyl group, making it less reactive in certain types of reactions.
Uniqueness
(Fluoromethyl)diphenylsulfonium tetrafluoroborate is unique due to its ability to introduce fluoromethyl groups into a wide range of molecules, making it a valuable reagent in organic synthesis. Its reactivity and versatility set it apart from other similar compounds .
Properties
Molecular Formula |
C13H12BF5S |
---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
fluoromethyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C13H12FS.BF4/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2-1(3,4)5/h1-10H,11H2;/q+1;-1 |
InChI Key |
RPCMWURTTRBPBR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CF)C2=CC=CC=C2 |
Origin of Product |
United States |
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